Cas no 85136-67-0 (4-hydroxy-3-nitrobenzoyl chloride)

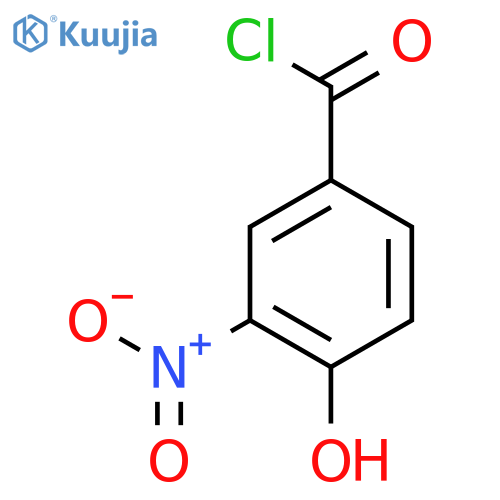

85136-67-0 structure

商品名:4-hydroxy-3-nitrobenzoyl chloride

4-hydroxy-3-nitrobenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-hydroxy-3-nitrobenzoyl chloride

- NS00038800

- SCHEMBL4899122

- MFCD01017092

- OIBCDLJVMQNOTQ-UHFFFAOYSA-N

- EINECS 285-792-8

- 85136-67-0

- DTXSID10234278

-

- インチ: InChI=1S/C7H4ClNO4/c8-7(11)4-1-2-6(10)5(3-4)9(12)13/h1-3,10H

- InChIKey: OIBCDLJVMQNOTQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])O

計算された属性

- せいみつぶんしりょう: 200.982885

- どういたいしつりょう: 200.982885

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 83.1

じっけんとくせい

- 密度みつど: 1.598

- ふってん: 310.6°C at 760 mmHg

- フラッシュポイント: 141.6°C

- 屈折率: 1.63

4-hydroxy-3-nitrobenzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB589572-250mg |

4-Hydroxy-3-nitrobenzoyl chloride; . |

85136-67-0 | 250mg |

€323.60 | 2024-07-24 | ||

| Alichem | A014002940-250mg |

4-Hydroxy-3-nitrobenzoyl chloride |

85136-67-0 | 97% | 250mg |

$504.00 | 2023-08-31 | |

| Alichem | A014002940-1g |

4-Hydroxy-3-nitrobenzoyl chloride |

85136-67-0 | 97% | 1g |

$1445.30 | 2023-08-31 | |

| Alichem | A014002940-500mg |

4-Hydroxy-3-nitrobenzoyl chloride |

85136-67-0 | 97% | 500mg |

$790.55 | 2023-08-31 | |

| abcr | AB589572-1g |

4-Hydroxy-3-nitrobenzoyl chloride; . |

85136-67-0 | 1g |

€596.80 | 2024-07-24 |

4-hydroxy-3-nitrobenzoyl chloride 関連文献

-

Kazuhiro Imai,Hiroyoshi Nawa,Motoaki Tanaka,Hiroshi Ogata Analyst 1986 111 209

85136-67-0 (4-hydroxy-3-nitrobenzoyl chloride) 関連製品

- 2230780-65-9(IL-17A antagonist 3)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 61389-26-2(Lignoceric Acid-d4)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:85136-67-0)4-hydroxy-3-nitrobenzoyl chloride

清らかである:99%/99%

はかる:250mg/1g

価格 ($):192/354